molecular formula C11H15N7O4 B11483085 N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11483085
M. Wt: 309.28 g/mol
InChI Key: JCWZRXADRYIYOT-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide, often referred to as “Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:

  • Core Structure: : The compound contains an oxadiazole ring (1,2,4-oxadiazole), which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the dimethylaminoethyl group and the 4-nitro-1H-pyrazol-1-ylmethyl substituent adds further complexity.

  • Biological Relevance: : Although not naturally occurring, Compound X serves as a valuable synthetic intermediate and has applications in various fields due to its unique structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but I’ll highlight a common one:

    Condensation Reaction: Starting from 2-amino-1H-pyrazole, the dimethylaminoethyl group is introduced via a condensation reaction with chloroacetyl chloride. This intermediate then undergoes cyclization with cyanogen bromide to form the oxadiazole ring.

Industrial Production:: Industrial-scale production typically involves efficient and scalable synthetic methods. specific details regarding large-scale synthesis are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactivity:: Compound X exhibits diverse reactivity due to its functional groups. Some notable reactions include:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the pyrazole ring.

    Oxidation: Oxidation of the dimethylaminoethyl group.

Common Reagents and Conditions::

    Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Oxidation: Oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and diverse reactivity.

    Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The precise mechanism of action for Compound X remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While Compound X is unique, similar compounds include:

    Other Oxadiazoles: Explore related oxadiazole derivatives.

    Pyrazole-Based Compounds: Compare with other pyrazole-containing molecules.

Properties

Molecular Formula

C11H15N7O4

Molecular Weight

309.28 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C11H15N7O4/c1-16(2)4-3-12-10(19)11-14-9(15-22-11)7-17-6-8(5-13-17)18(20)21/h5-6H,3-4,7H2,1-2H3,(H,12,19)

InChI Key

JCWZRXADRYIYOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=NC(=NO1)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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